molecular formula C16H15NOS B11769264 3-Benzyl-2-phenylthiazolidin-4-one CAS No. 80353-43-1

3-Benzyl-2-phenylthiazolidin-4-one

Cat. No.: B11769264
CAS No.: 80353-43-1
M. Wt: 269.4 g/mol
InChI Key: LIDAKPFOOTZNRQ-UHFFFAOYSA-N
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Description

3-Benzyl-2-phenylthiazolidin-4-one is a synthetic organic compound belonging to the thiazolidin-4-one class, a privileged scaffold in medicinal chemistry known for its diverse biological activities and broad research applications . The compound features a planar thiazolidine ring core substituted with benzyl and phenyl groups at the N3 and C2 positions, respectively . It is typically synthesized via cyclocondensation reactions, such as the microwave-assisted reaction of benzaldehyde, benzylazide, and mercaptoacetic acid, providing high yield and efficiency . This compound serves as a key synthetic intermediate and a core structural motif for developing novel molecules with potential pharmacological properties. Its research value is significant in the exploration of new antimicrobial agents, as thiazolidinone derivatives have demonstrated promising inhibitory effects against various bacterial and fungal strains . Furthermore, structural analogs incorporating the N-benzyl-4-thiazolone moiety have shown cytotoxic activity against several human cancer cell lines, including breast (MCF-7), non-small cell lung (A549), and colon carcinoma (HCT-116), making this scaffold a point of interest in anticancer drug discovery . The mechanism of action for thiazolidinone derivatives is often multi-targeted and can include enzyme inhibition (e.g., CDK2, EGFR) and induction of apoptosis through the elevation of caspase levels and cytochrome C . Researchers value this compound for its versatility in constructing more complex hybrid molecules for structure-activity relationship (SAR) studies and for screening against a range of biological targets. This product is intended for research purposes only in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

80353-43-1

Molecular Formula

C16H15NOS

Molecular Weight

269.4 g/mol

IUPAC Name

3-benzyl-2-phenyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C16H15NOS/c18-15-12-19-16(14-9-5-2-6-10-14)17(15)11-13-7-3-1-4-8-13/h1-10,16H,11-12H2

InChI Key

LIDAKPFOOTZNRQ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CC=CC=C2)CC3=CC=CC=C3

solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Benzyl 2 Phenylthiazolidin 4 One and Analogues

Conventional and Classical Synthetic Pathways

Conventional methods for synthesizing the 3-benzyl-2-phenylthiazolidin-4-one scaffold have been well-established, primarily relying on condensation and cyclization reactions. These classical routes, while effective, often involve harsh reaction conditions and the use of volatile organic solvents.

Three-Component Condensation Reactions of Amines, Carbonyl Compounds, and Mercapto Acids

The most common and direct method for the synthesis of this compound is a one-pot, three-component condensation reaction. nih.govorientjchem.org This reaction involves an amine (benzylamine), a carbonyl compound (benzaldehyde), and a mercapto acid (thioglycolic acid). nih.govnih.gov The process is typically carried out in a suitable solvent, such as toluene (B28343) or polypropylene (B1209903) glycol (PPG), and often requires heating. nih.govnih.gov

The reaction proceeds through the initial formation of an imine from the amine and aldehyde, which then undergoes a cyclocondensation reaction with the mercaptoacetic acid to yield the final thiazolidin-4-one ring. nih.gov Various catalysts, including Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA) and Lewis acids, can be employed to facilitate the reaction and improve yields. researchgate.net Some protocols have reported good to excellent yields, ranging from 70-96%, by heating the reactants at 110°C in PPG. nih.gov

Interactive Table: Three-Component Synthesis of Thiazolidin-4-ones

AmineAldehydeMercapto AcidCatalyst/SolventYield (%)Reference
BenzylamineBenzaldehydeThioglycolic AcidPPG, 110°C83 nih.gov
AnilineBenzaldehydeThioglycolic AcidPPG, 110°C83 nih.gov
Various primary aminesVarious aromatic aldehydesThioglycolic AcidDBSA, waterGood researchgate.net
1-(2-aminoethyl)pyrrolidineSubstituted benzaldehydesThioglycolic AcidNot specifiedModerate to good nih.gov

Cyclization Reactions Involving Thioglycolic Acid Derivatives

An alternative classical approach involves a two-step process. First, a Schiff base (imine) is synthesized by the condensation of an amine and an aldehyde. chemmethod.comsciencescholar.us In the second step, this pre-formed imine is reacted with thioglycolic acid, leading to the cyclization and formation of the thiazolidin-4-one ring. chemmethod.comrsc.org This method allows for the isolation and purification of the intermediate imine, which can sometimes lead to a purer final product.

The cyclization step is typically performed by refluxing the imine and thioglycolic acid in a solvent like dioxane or methanol, often in the presence of a catalyst such as anhydrous zinc chloride (ZnCl2). chemmethod.comresearchgate.net The reaction involves the nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon, followed by an intramolecular cyclization with the elimination of a water molecule. chemmethod.com

Mechanism of Thiazolidin-4-one Ring Formation

The formation of the thiazolidin-4-one ring from an amine, an aldehyde, and thioglycolic acid proceeds through a well-accepted mechanism. rsc.org The initial step is the reaction between the amine and the aldehyde to form an iminium ion, which then deprotonates to yield an imine or Schiff base. nih.govresearchgate.net

The crucial step is the nucleophilic attack of the thiol group of thioglycolic acid on the electrophilic carbon of the imine. This addition forms a thioether intermediate. Subsequently, an intramolecular cyclization occurs via the nucleophilic attack of the nitrogen atom on the carbonyl carbon of the carboxylic acid moiety. This is followed by the elimination of a water molecule to afford the stable five-membered thiazolidin-4-one ring. nih.govrsc.org The exact mechanism and the rate-limiting step can be influenced by the solvent and the presence of catalysts. rsc.orgnih.gov

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient methods for chemical synthesis. This has led to the emergence of modern and sustainable strategies for the preparation of this compound and its derivatives.

Green Chemistry Protocols in Thiazolidin-4-one Synthesis

Green chemistry principles are increasingly being applied to the synthesis of thiazolidin-4-ones to reduce waste, energy consumption, and the use of hazardous substances. nih.gov These protocols often involve the use of alternative energy sources, greener solvents, and catalysts that can be recycled and reused. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool in this regard. sruc.ac.ukkcl.ac.uk Microwave irradiation can significantly accelerate the reaction rate, leading to shorter reaction times and often improved yields compared to conventional heating methods. rsc.orgnih.govsruc.ac.uk For instance, the reaction of benzylidene-anilines and mercaptoacetic acid under microwave irradiation in benzene (B151609) resulted in high yields (65–90%) in a much shorter time compared to conventional refluxing. rsc.orgnih.gov Ultrasound-assisted synthesis is another green technique that has been successfully employed. nih.gov

A particularly attractive green chemistry approach is the use of solvent-free reaction conditions, which completely eliminates the need for volatile and often toxic organic solvents. nih.gov One-pot synthesis of 1,3-thiazolidin-4-ones has been achieved under solvent-free conditions by reacting an aromatic amine, an aromatic aldehyde, and mercaptoacetic acid in the presence of a catalyst like Bi(SCH2COOH)3. nih.gov In this specific method, it was noted that increasing the temperature to 70°C enhanced the product yield. nih.gov

Interactive Table: Green Synthesis of Thiazolidin-4-ones

MethodCatalyst/ConditionsSolventYield (%)Reference
Microwave IrradiationNone specifiedBenzene65-90 rsc.orgnih.gov
Ultrasonic IrradiationVOSO4AcetonitrileNot specified nih.gov
Solvent-FreeBi(SCH2COOH)3, 70°CNoneGood nih.gov
Solvent-FreeAmmonium Persulfate (APS), 90°CNone84 nih.gov
Application of Catalytic Systems

The classic synthesis of 2,3-disubstituted thiazolidin-4-ones involves the cyclocondensation of an amine, an aldehyde, and a mercaptoacid. The efficiency of this reaction can be significantly enhanced by various catalytic systems that promote key steps in the reaction mechanism, such as imine formation and subsequent cyclization. These catalysts often allow for milder reaction conditions, shorter reaction times, and higher yields.

Several catalysts have been effectively employed in the synthesis of the thiazolidin-4-one core. For instance, Dicyclohexylcarbodiimide (DCC) is used as an intramolecular cyclizing agent in a multi-step synthesis, facilitating the final ring closure. nih.govZinc chloride (ZnCl₂) has proven effective in catalyzing the reaction between substituted benzylidene-anilines and mercaptoacetic acid, typically by refluxing in dry dioxane to produce 2,3-diaryl-1,3-thiazolidin-4-ones. rsc.org

More advanced catalytic systems have also been developed. 1,4-Diazabicyclo[2.2.2]octane-based salts (DSDABCOC) have been identified as highly efficient catalysts. In one study, DSDABCOC was used to catalyze the reaction between pyrazole (B372694) carbaldehyde, anilines, and thioglycolic acid, resulting in good to excellent yields of the corresponding thiazolidin-4-one derivatives. youtube.com The efficacy of this catalyst was further enhanced when combined with ultrasound irradiation, which accelerated the reaction rate. youtube.com

CatalystReactantsReaction TypeYieldReference
DSDABCOC Pyrazole carbaldehyde, Anilines, Thioglycolic acidThree-component condensation82–92% youtube.com
Zinc Chloride Substituted benzylidene-aniline, Mercaptoacetic acidCyclocondensationSatisfactory rsc.org
DCC 2-aminopyrimidine derivative, Aldehyde, Mercaptoacetic acidIntramolecular cyclizationModerate to good nih.gov
Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in synthetic chemistry, offering benefits such as dramatic reductions in reaction times, increased yields, and enhanced reproducibility. nih.gov This technology utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to faster and more efficient transformations compared to conventional heating methods. nih.gov

The synthesis of this compound has been successfully achieved using this technique. A one-pot, three-component reaction involving benzaldehyde, benzylazide, and mercaptoacetic acid in the presence of triphenylphosphine (B44618) was conducted in a focused monomode microwave reactor. mdpi.com The reaction, operated at 150°C for just 10 minutes, afforded the target compound in an excellent yield of 95%. mdpi.com

This approach is broadly applicable to a wide range of thiazolidin-4-one analogues, making it a cornerstone of modern green chemistry methods for generating these heterocyclic libraries. nih.govnih.gov

Target CompoundReactantsConditionsTimeYieldReference
This compound Benzaldehyde, Benzylazide, Mercaptoacetic acid, TriphenylphosphineMicrowave, 150°C, 80W10 min95% mdpi.com
Thiazolidinone Analogues Aromatic aldehyde, 2-amino-4H-benzothiopyrano[4,3-d]thiazole, Mercaptoacetic acidMicrowave, DCCNot specifiedGood nih.govnih.gov
Thiazolyl-Pyridazinediones Maleic anhydride, Thiosemicarbazide, Acetic acidMicrowave, 150°C, 500W2 minGood nih.gov
Utilization of Deep Eutectic Solvents

Deep Eutectic Solvents (DESs) represent a new class of green solvents that are gaining popularity as alternatives to traditional volatile organic compounds. psu.edu Typically formed by mixing two or more components (a hydrogen bond acceptor and a hydrogen bond donor), DESs exhibit a significant depression in melting point and are characterized by low toxicity, biodegradability, low cost, and high thermal stability. psu.eduresearchgate.net

In the synthesis of thiazolidin-4-ones, DESs can function as both the solvent and the catalyst, facilitating the reaction through hydrogen bonding interactions that stabilize transition states. cardiff.ac.uk For example, a choline (B1196258) chloride/urea DES has been used as an effective medium for the one-pot, three-component synthesis of 5-arylidene-2-imino-4-thiazolidinones. cardiff.ac.uk Another study utilized a novel DES, ETPP-Br/THF-TCA-DES, as a recyclable catalyst for the synthesis of various 1,3-thiazolidin-4-ones under solvent-free conditions, achieving high yields in short reaction times. psu.edu The combination of DES with microwave irradiation has also been shown to be a highly efficient protocol. researchgate.net

Deep Eutectic Solvent SystemReactantsConditionsKey AdvantageReference
Choline chloride/Urea Thioureas, Chloroacetyl chloride, Aromatic aldehydes80°C, 30 minGreen medium, good yields cardiff.ac.uk
ETPP-Br/THF-TCA-DES Amine, Aldehyde, Mercaptoacetic acidSolvent-freeRecyclable catalyst, high yields psu.edu
Choline chloride/Thiourea Aldehyde, Thiosemicarbazide, Furan-2,5-dioneMicrowave irradiationShort reaction time, excellent yield researchgate.net

Multi-Component and Tandem Reaction Sequences

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. The most common route to 2,3-disubstituted thiazolidin-4-ones is a one-pot, three-component cyclocondensation. nih.govjocpr.com This reaction typically involves an amine, an aldehyde, and a mercaptoalkanoic acid (like thioglycolic acid), which first form an imine intermediate that subsequently undergoes intramolecular cyclization. nih.gov This strategy has been widely used to generate large libraries of thiazolidin-4-one derivatives with diverse substitutions at the C-2 and N-3 positions in moderate to good yields. nih.gov

Tandem reactions, which involve several sequential bond-forming events within a single synthetic operation, have also been applied to construct related heterocyclic systems, showcasing the potential for complex molecular architectures. For instance, a tandem nucleophilic ortho-diaddition (A_N-A_N) type cyclization has been used to fuse thiazole (B1198619) and 1,2,4-triazine (B1199460) rings.

Chiral Synthesis Approaches to Substituted Thiazolidin-4-ones

The development of chiral or asymmetric syntheses for thiazolidin-4-ones is of great interest, as the stereochemistry of these compounds can be crucial for their biological activity. The C-2 position of the thiazolidinone ring is a common chiral center.

One effective strategy for introducing chirality is the use of starting materials from the chiral pool. For example, the amino acid L-valine has been used as the amine component in a three-component reaction with aromatic aldehydes and mercaptoacetic acid. This approach directly incorporates the chirality of the amino acid into the final thiazolidin-4-one structure, leading to the synthesis of optically active products like 2-isopropyl-3-benzyl-1,3-thiazolidin-4-ones.

Another emerging approach is the use of chiral reaction media. A recent study demonstrated a microwave-assisted, multi-component synthesis of 2,3-disubstituted thiazolidin-4-ones using a chiral ionic liquid, 1-(S-2′-methyl butyl)-3-methyl imidazolium (B1220033) tetrafluoroborate, as the reaction medium. This method provides an eco-friendly pathway to potentially enantiomerically enriched thiazolidinone derivatives. While asymmetric catalysis for this specific ring system is still a developing field, these methods highlight promising avenues for the enantioselective synthesis of these important heterocycles.

Nanomaterial-Based Synthetic Methodologies for Thiazolidin-4-ones

The use of nanomaterials as catalysts is a rapidly advancing field in organic synthesis, offering advantages such as high efficiency, stability, and ease of recovery and reuse. Several nanomaterial-based catalysts have been developed for the synthesis of thiazolidin-4-ones.

Magnetic nanoparticles are particularly attractive due to their simple separation from the reaction mixture using an external magnet. For instance, L-proline-functionalized silica-coated Fe₃O₄ nanoparticles (Fe₃O₄@SiO₂@l-proline) have been used as a highly efficient and reusable catalyst for the three-component synthesis of thiazolidin-4-ones under solvent-free conditions. This catalyst was shown to be reusable for at least six successive runs without significant loss of activity. Other magnetic nanocatalysts, such as CoFe₂O₄@SiO₂/PrNH₂ and CuFe₂O₄ modified montmorillonite (B579905) clay (CuF@MT), have also been successfully employed.

Nanomaterial CatalystReaction TypeConditionsKey AdvantagesReference
Fe₃O₄@SiO₂@l-proline Three-component condensationSolvent-free, grindingGreen, reusable, high yield
CoFe₂O₄@SiO₂/PrNH₂ One-pot three-component condensationNot specifiedRobust, heterogeneous
CuF@MT One-pot synthesisSolvent-free, microwaveHigh efficiency, fast recovery
nano-CdZr₄(PO₄)₆ Pseudo-five-component reactionToluene, refluxExcellent yields, reusable
Ni/SO₃H@zeolite-Y Three-component cyclocondensationAcetone–H₂O, room temp.Excellent yield, short time

Elucidation of Molecular Structure and Conformational Analysis of 3 Benzyl 2 Phenylthiazolidin 4 One

Spectroscopic Characterization Techniques for Structural Confirmation

The definitive structural confirmation of 3-Benzyl-2-phenylthiazolidin-4-one relies on a suite of spectroscopic methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide complementary information, painting a complete picture of the molecule's atomic connectivity and functional groups. humanjournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the hydrogen (¹H) and carbon-¹³ (¹³C) atomic nuclei. humanjournals.comsemanticscholar.orgrsc.orgnih.gov The chemical environment of each nucleus dictates its resonance frequency, providing a unique fingerprint of the molecular structure. mdpi.comresearchgate.net

One-dimensional NMR spectra provide fundamental information about the number and type of proton and carbon environments in this compound.

¹H NMR: The proton NMR spectrum reveals distinct signals for each unique proton. The protons of the thiazolidinone ring, the benzyl (B1604629) group, and the phenyl group all appear at characteristic chemical shifts. For instance, the methine proton (S-CH-Ph) on the thiazolidinone ring is typically observed as a singlet at approximately 5.9-6.5 ppm. mdpi.comresearchgate.net The two diastereotopic protons of the methylene (B1212753) group (S-CH₂-C=O) on the thiazolidinone ring often show separate signals, sometimes as a pair of doublets, due to their different spatial environments. semanticscholar.org The protons of the benzyl and phenyl aromatic rings typically appear as a complex multiplet in the range of 7.00–8.12 ppm. semanticscholar.org

¹³C NMR: The carbon NMR spectrum provides insight into the carbon framework of the molecule. The carbonyl carbon (C=O) of the thiazolidinone ring is a key indicator, resonating at a downfield chemical shift of approximately 170–172 ppm. semanticscholar.orgresearchgate.net The carbons of the thiazolidinone ring itself, C-2 and C-5, are typically found around 60–63 ppm and 31–34 ppm, respectively. semanticscholar.orgmdpi.com The various aromatic carbons of the benzyl and phenyl substituents appear in the characteristic region of 127-138 ppm. researchgate.net

Below are the expected chemical shifts for this compound based on data from analogous structures.

NucleusGroupExpected Chemical Shift (δ, ppm)Reference
¹HS-CH-Ph (C2-H)~5.9 - 6.5 mdpi.comresearchgate.net
¹HCH₂ (C5-H)~3.8 - 4.2 semanticscholar.org
¹HN-CH₂-Ph~4.6 (d), ~3.2 (d) researchgate.net
¹HAromatic-H~7.0 - 8.2 semanticscholar.org
¹³CC=O (C4)~170 - 172 semanticscholar.orgresearchgate.net
¹³CS-CH-Ph (C2)~60 - 64 semanticscholar.orgresearchgate.net
¹³CCH₂ (C5)~31 - 34 semanticscholar.orgresearchgate.net
¹³CN-CH₂-Ph~45 - 47 researchgate.net
¹³CAromatic-C~127 - 138 researchgate.net

While 1D NMR identifies the chemical environments, 2D NMR experiments are crucial for establishing the connectivity between atoms and elucidating the three-dimensional conformation of the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, confirming which protons are adjacent to each other. For this compound, COSY would show correlations between the protons within the benzyl group's ethyl fragment and help delineate the spin systems in the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over 2-3 bonds). It is invaluable for connecting different fragments of the molecule, for example, showing a correlation from the N-CH₂ protons to the C-2 and C-4 carbons of the thiazolidinone ring, thus confirming the position of the benzyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is paramount for conformational analysis as it identifies protons that are close in space, regardless of whether they are bonded. For this molecule, NOESY could reveal spatial proximity between the protons of the benzyl ring and the phenyl ring, providing evidence for the relative orientation of these substituents. This is supported by crystal structure data which shows the thiazolidine (B150603) ring to be essentially planar, with the phenyl rings at significant dihedral angles to it. nih.gov

For fluorinated analogs, such as 3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one, ¹⁹F NMR spectroscopy is an essential characterization tool. researchgate.net This technique is highly sensitive to the fluorine nucleus and provides direct evidence of its incorporation into the molecular structure. The chemical shift of the fluorine signal gives information about its electronic environment, which can be influenced by the rest of the molecule.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes (e.g., C=O, C-S-C)

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to specific vibrational modes of its chemical bonds. It is particularly useful for identifying the presence of key functional groups. humanjournals.com

For this compound, the most prominent and diagnostic absorption is the strong carbonyl (C=O) stretching vibration, which is characteristic of the amide group within the thiazolidinone ring. This peak typically appears in the range of 1700-1728 cm⁻¹. semanticscholar.orgresearchgate.net Other important vibrations include those for the aromatic C-H bonds (around 3000-3100 cm⁻¹), the C-S-C bond of the thiazolidine ring, and the C-N bond. semanticscholar.org

Vibrational ModeFunctional GroupExpected Frequency (cm⁻¹)Reference
C-H Stretch (Aromatic)Aryl C-H~3000 - 3100 semanticscholar.org
C=O Stretch (Amide)Thiazolidinone C=O~1700 - 1728 semanticscholar.orgresearchgate.net
C=C Stretch (Aromatic)Aryl C=C~1450 - 1600 researchgate.net
C-S StretchThiazolidine C-S~600 - 800 semanticscholar.org

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern. humanjournals.com

For this compound (C₁₆H₁₅NOS), the expected monoisotopic mass is 269.0874 g/mol . chemspider.com High-resolution mass spectrometry (HRMS) can confirm this elemental composition with high accuracy.

Under electron ionization (EI), the molecule will form a molecular ion (M⁺) at m/z ≈ 269. The fragmentation pattern provides a roadmap of the molecule's structure. Common fragmentation pathways for this compound would likely involve the cleavage of the bonds connecting the substituents to the main ring. Key expected fragments would include:

Loss of the benzyl group ([M - C₇H₇]⁺), resulting in a fragment.

Loss of the phenyl group ([M - C₆H₅]⁺), resulting in a fragment.

Fragmentation of the thiazolidinone ring itself, which is generally a stable moiety but can cleave under sufficient energy. sapub.org The fragmentation might involve the loss of CO or other small neutral molecules. researchgate.net

The analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

Stereochemical Investigations

Stereochemical studies are fundamental to understanding the spatial arrangement of atoms in this compound and how this arrangement influences its properties.

In the solid state, the conformation of the five-membered thiazolidine ring can vary. X-ray crystallography studies have shown that the thiazolidine ring in this compound is essentially planar, with a maximum deviation of 0.071 (2) Å. nih.gov This planarity is a key feature of its solid-state conformation. In contrast, a related compound, 3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one, demonstrates conformational polymorphism, where one of its two independent molecules in the crystal structure has a planar heterocyclic ring while the other adopts an envelope conformation. This suggests that even minor substitutions on the phenyl ring can influence the ring's puckering.

The orientation of the substituent groups relative to the thiazolidine core is also a defining characteristic. In this compound, the central thiazolidine ring forms significant dihedral angles with the terminal phenyl and benzyl rings. nih.gov Specifically, the dihedral angles are 88.01 (8)° and 87.21 (8)° with the phenyl and benzyl rings, respectively. nih.gov The angle between the two phenyl rings themselves is 49.45 (5)°. nih.gov This nearly perpendicular arrangement of the substituent rings relative to the thiazolidine ring is a notable feature of its molecular structure.

Interactive Table 1: Selected Dihedral Angles of this compound

Interacting Planes Dihedral Angle (°)
Thiazolidine Ring and C1-C6 Phenyl Ring 88.01 (8)
Thiazolidine Ring and C11-C16 Phenyl Ring 87.21 (8)
C1-C6 Phenyl Ring and C11-C16 Phenyl Ring 49.45 (5)

Data sourced from reference nih.gov

Studies on other 5-substituted thiazolidin-4-ones using Density Functional Theory (DFT) calculations and 2D-NOESY have indicated a preference for an exo conformation in solution. mdpi.com While specific solution-state conformational studies for this compound were not found in the searched literature, these findings on related structures provide a potential model for its behavior in solution.

Thiazolidin-4-ones possess the potential for tautomerism, particularly involving the exocyclic or endocyclic double bonds in related series. However, for this compound, which is a saturated thiazolidinone derivative at the 2 and 3 positions, the potential for tautomerization involving phenylimino vs. phenylamino (B1219803) forms is not structurally inherent as it lacks the necessary imine group. The searched literature focuses on its synthesis and solid-state structure, with no specific studies found regarding tautomeric equilibria for this particular compound.

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

The crystal packing is stabilized by weak intermolecular C—H···O hydrogen bonds, which link the molecules into supramolecular chains. nih.gov Furthermore, weak C—H···π interactions contribute to the stability of the crystal packing. nih.gov The detailed crystallographic data are summarized in the table below.

Interactive Table 2: Crystal Data and Structure Refinement for this compound

Parameter Value
Empirical Formula C₁₆H₁₅NOS
Formula Weight (Mᵣ) 269.35
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 13.5734 (15)
b (Å) 10.1402 (11)
c (Å) 10.1496 (11)
β (°) 104.305 (2)
Volume (V) (ų) 1353.6 (3)
Z 4
Temperature (K) 296
Radiation Mo Kα
µ (mm⁻¹) 0.23
R[F² > 2σ(F²)] 0.040
wR(F²) 0.112

Data sourced from reference nih.gov

Compound List

Table 3: List of Chemical Compounds

Compound Name
This compound
3-Benzyl-2-(4-fluorophenyl)-1,3-thiazolidin-4-one
Benzaldehyde
Benzylazide
Mercaptoacetic acid

Structure Activity Relationship Sar Studies of Thiazolidin 4 One Derivatives

Influence of Substitutions at the N-3 Position on Molecular Interaction Profiles

The N-3 position of the thiazolidin-4-one ring is a critical site for substitution, and the nature of the substituent profoundly impacts the molecule's biological activity. Studies have shown that introducing various moieties at this position can significantly alter the compound's interaction with target proteins.

For instance, the introduction of a quinazoline (B50416) moiety at the N-3 position of the thiazolidin-4-one ring has been observed to decrease cytotoxic activity against certain cancer cell lines. nih.gov Conversely, research has highlighted that substituting the N-3 position with suitably lipophilic heterocyclic groups may enhance the efficacy of these compounds. researchgate.net This suggests that the lipophilicity and the specific heterocyclic system introduced are key determinants of biological outcome.

Furthermore, a prominent strategy for optimizing the activity of 5-ene-4-thiazolidinones involves the introduction of substituents at the N-3 position, particularly fragments containing a carboxylic group or its derivatives. nih.gov The presence of a carboxylic acid residue at the N-3 position has been linked to a decrease in the hepatotoxicity of related glitazones. nih.gov This indicates that substitutions at this position can not only modulate efficacy but also influence the safety profile of the compounds. The nature of the substituent at the N-3 position, whether it be an alkyl or aryl group, also affects the physicochemical properties of the molecule; for example, alkyl substitution at the nitrogen atom tends to lower the melting point. nih.gov

The synthesis of 2-aryl-3-aminothiazolidin-4-one derivatives bearing a 1,2,4-triazole (B32235) moiety has been explored, with results indicating that these compounds can inhibit bacterial biofilm formation. mdpi.com This further underscores the importance of the N-3 substituent in defining the spectrum of biological activity.

Role of Substituents at the C-2 Position on Functional Modulation

The C-2 position of the thiazolidin-4-one ring offers another strategic point for structural modification, with substitutions at this site playing a crucial role in modulating the functional properties of the derivatives. A variety of aryl and heteroaryl moieties have been introduced at this position, leading to compounds with a wide range of biological activities.

For example, a series of novel thiazolidin-4-ones with different aryl/heteroaryl groups at the C-2 and N-3 positions were synthesized and evaluated as potential inhibitors of the human immunodeficiency virus type-1 reverse transcriptase (HIV-1 RT) enzyme. researchgate.net In another study, it was suggested that a 4-methylphenyl group at the C-2 position of the thiazolidin-4-one scaffold could be a promising feature for the further development of this class of compounds. researchgate.net

The nature of the substituent at the C-2 position can also influence the reactivity of the thiazolidin-4-one core itself. For instance, 2-R-substituted-4-thiazolidinones are characterized by lower reactivity levels in Knoevenagel condensation reactions compared to other derivatives like rhodanines. nih.gov

Research into 2-aryl-3-aminothiazolidin-4-one derivatives has shown that the substituent at the C-2 position can impact antibiofilm activity. In one study, a hybrid compound with a 4-fluorophenyl group at the C-2 position of the thiazolidine (B150603) ring and a 4-nitrophenyl substituent on the attached 1,2,4-triazole ring was found to be the most effective in its series against S. aureus biofilm formation. mdpi.com

The following table summarizes the inhibitory activity of selected C-2 and C-5 substituted thiazolidin-4-one derivatives against various enzymes.

CompoundSubstitution PatternTarget EnzymeIC₅₀ (µM)
12 C-5: 4-(pyrrolidin-1-yl)benzylideneAcetylcholinesterase (AChE)17.41 ± 0.22
17 C-5: 4-(dimethylamino)benzylideneTyrosinase3.22 ± 0.70 (mM)
15 C-5: 4-(diethylamino)benzylideneTyrosinase5.19 ± 0.03 (mM)
20 C-5: 4-nitrobenzylideneUrease16.79 ± 0.19
19 C-5: 3-nitrobenzylideneUrease18.25 ± 0.50
18 C-5: 2-nitrobenzylideneUrease20.24 ± 0.77

Data sourced from a study on 5-substituted-2-(morpholinoimino)-thiazolidin-4-ones. nih.govacs.org

Effects of Substitutions at the C-5 Position on Molecular Functionality

The C-5 position of the thiazolidin-4-one core is a key site for introducing diversity, often through Knoevenagel condensation with various aldehydes and ketones. nih.gov This typically results in the formation of a 5-ene-4-thiazolidinone, where the nature of the substituent at the C-5 position is critical for determining the pharmacological effects. nih.gov

The introduction of different heterocyclic moieties, such as thiazole (B1198619), pyrazole (B372694), flavones, chromone, and furan, at the C-5 position has been widely reported. nih.gov This diversity allows for the combination of different molecular fragments to achieve desired biological activities. nih.gov For instance, the modification of the C-5 position is one of the main strategies for optimizing the activity of 5-ene-4-thiazolidinones. nih.gov

However, not all substitutions at the C-5 position are beneficial for all types of biological activity. For example, one study concluded that the presence of an ethylcarboxylate fragment at position 5 was not advantageous for antibacterial and biofilm inhibition activity. mdpi.com In another study, a thiazolidine-4-one derivative with a 5-nitrofuran-2-yl substituent demonstrated promising anti-breast cancer activity. nih.gov

The table below presents the antioxidant activity of several thiazolidin-4-one derivatives with substitutions at the C-5 position, highlighting the influence of these substitutions on their radical scavenging ability.

CompoundR (Substituent on phenyl ring at C-2)R' (Substituent on benzylidene at C-5)Antioxidant Activity (DPPH) EC₅₀ (mM)
6a HH1.7294 ± 0.048
6e H4-Br0.6405 ± 0.012
6h H2-OCH₃1.8068 ± 0.028
6g H3-OCH₃1.8868 ± 0.013

Data adapted from a study on 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. nih.gov

Impact of Aromatic, Heteroaromatic, and Aliphatic Ring Modifications on Mechanistic Outcomes

For instance, the presence of different aryl or heteroaryl moieties at the C-2 and N-3 positions is a common feature in thiazolidin-4-one derivatives with potent anti-HIV activity. researchgate.net The introduction of fluorinated aromatic rings has also been explored, with studies showing that derivatives with fluorine at the meta-positions of the aromatic ring exhibit promising anticancer potential. researchgate.net

In the context of antibiofilm activity, the presence of a 4-(5-ylidenemethylfuran-2-yl)benzoic acid fragment and a substituted phenyl moiety directly attached to the nitrogen atom of the thiazolidine ring were identified as potentially decisive factors for activity. mdpi.com Furthermore, the combination of a 4-fluorophenyl group at the C-2 position and a 4-nitrophenyl substituent on a 1,2,4-triazole ring at the N-3 position resulted in a potent inhibitor of S. aureus biofilm formation. mdpi.com

The exploration of hybrid molecules is another important avenue. For example, the combination of a ciminalum moiety with the thiazolidinone ring has led to derivatives with significant anticancer and antimicrobial properties. vnmu.edu.ua Similarly, the development of 5-ene-2,4-thiazolidinediones with halogen substitutions and heterocyclic linkers has yielded compounds with potent antimycobacterial activity. researchgate.net

Correlation of Electronic and Steric Properties with Binding Mechanisms

The binding of thiazolidin-4-one derivatives to their biological targets is governed by a complex interplay of electronic and steric factors. Computational methods such as Density Functional Theory (DFT) calculations and molecular docking studies are invaluable tools for elucidating these relationships.

DFT calculations can provide insights into the electronic properties of these molecules through frontier molecular orbital (FMO) analysis and global reactivity descriptors. researchgate.net For instance, such studies have been used to confirm the experimental geometry of novel fluorinated thiazolidin-4-one derivatives and to understand their electronic characteristics. researchgate.net

Molecular docking studies have been instrumental in predicting the binding modes of thiazolidin-4-one inhibitors with various protein targets. These studies have revealed the importance of hydrogen bonding in the binding mechanism. nih.gov For example, docking studies of certain derivatives against the sirtuin-1 (SIRT1) protein showed favorable binding interactions, suggesting their potential as SIRT1 inhibitors. researchgate.net

The electronic nature of the substituents plays a significant role in the observed activity. For example, in a series of antioxidant compounds, a derivative with two electron-withdrawing groups (NO₂ and Cl) in the benzene (B151609) ring exhibited the lowest activity. mdpi.com Conversely, the presence of electron-donating groups can enhance activity in some cases.

Steric factors are also critical. The thiazolidine ring in 3-Benzyl-2-phenylthiazolidin-4-one is essentially planar, and it forms significant dihedral angles with the terminal phenyl rings. nih.gov This spatial arrangement of the substituents influences how the molecule fits into the binding pocket of a target protein. Weak intermolecular interactions, such as C-H···O hydrogen bonds and C-H···π interactions, also contribute to the stabilization of the crystal packing and can be relevant for receptor binding. nih.gov

Mechanistic Investigations of Thiazolidin 4 One Interactions Within Biological Systems

Enzyme Inhibition Mechanisms by Thiazolidin-4-one Scaffolds

Thiazolidin-4-one derivatives have been identified as inhibitors of a diverse range of enzymes critical to the pathophysiology of numerous diseases, including cancer and bacterial infections. Their inhibitory mechanisms often involve specific, targeted interactions with the active sites of these proteins.

Kinase Inhibition

Kinases are pivotal regulators of cell signaling, and their dysregulation is a hallmark of cancer. The thiazolidin-4-one scaffold has proven to be a versatile framework for designing potent kinase inhibitors.

Aurora-A Kinase: As a key regulator of mitosis, Aurora-A kinase is a significant target in cancer therapy. nih.govnih.gov Overexpression of this kinase is common in a variety of human tumors, including breast, colorectal, and ovarian cancers. nih.govnih.gov Thiazolidin-4-one derivatives have been developed as inhibitors of Aurora-A kinase. nih.gov The inhibitory mechanism typically relies on the formation of specific hydrogen bonds between the inhibitor's core structure and the backbone of the kinase's hinge region. rsc.org Different parts of the molecule can then extend into various parts of the active site, engaging in non-covalent interactions. rsc.org For instance, some 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives have been designed to have their pyrazole (B372694) scaffold interact strongly with residues in the Aurora-A kinase domain through hydrophobic interactions. nih.gov

Other Kinases: The inhibitory action of thiazolidin-4-ones extends to other kinases. For example, quinoline-based thiazolidin-4-one derivatives have shown inhibitory activity against tyrosine-protein kinase Met (c-Met) and Ron tyrosine kinase. mdpi.com Additionally, some derivatives have been found to reduce the phosphorylation of key signaling proteins like AKT and mTOR, which are downstream of many kinase pathways. mdpi.comnih.gov

Bacterial Enzyme Inhibition

The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents that act on new targets. Thiazolidin-4-ones have emerged as promising inhibitors of essential bacterial enzymes.

MurB: The enzyme MurB is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. researchgate.net Thiazolidin-4-ones have been identified as novel inhibitors of MurB. nih.govresearchgate.net The proposed mechanism suggests that the 4-thiazolidinone (B1220212) ring acts as a mimic of the diphosphate (B83284) moiety of the natural substrate, UDP-N-acetylglucosamine (UNAG). nih.govresearchgate.net Docking studies indicate that the ester group and the carbonyl moiety of the thiazolidinone ring can mimic the diphosphate, while lipophilic substituents at other positions can occupy the carbohydrate-binding site, which is a lipophilic pocket within the enzyme. researchgate.net

DNA Gyrase: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a validated target for antibiotics. tandfonline.combioworld.com Thiazolidin-4-one derivatives have been investigated as DNA gyrase inhibitors. tandfonline.comnih.gov Molecular docking studies of certain 5-aryl-3-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-(pyridin-4-yl)thiazolidin-4-ones suggest they bind to the subunit B of DNA gyrase, providing insight into their potential mechanism of action. tandfonline.com Similarly, morpholine-based thiazoles have shown potent DNA gyrase inhibitory activity, with docking outcomes indicating a binding pattern similar to that of ciprofloxacin (B1669076) at the enzyme's active site. als-journal.com

YycG Histidine Kinase: The YycG/YycF two-component system is crucial for cell viability, cell wall metabolism, and biofilm formation in staphylococcal species. nih.govresearchgate.net YycG is a histidine kinase that autophosphorylates and then transfers the phosphate (B84403) group to the response regulator YycF. nih.govresearchgate.net Thiazolidinone derivatives have been identified as inhibitors of YycG. nih.govmdpi.comnih.gov These compounds have been shown to inhibit the autophosphorylation activity of the YycG enzyme, thereby disrupting the signaling cascade that regulates essential cellular processes. nih.govmdpi.com

The following table summarizes the inhibitory activity of selected thiazolidinone derivatives against bacterial enzymes.

Enzyme TargetThiazolidinone Derivative ClassObserved InhibitionReference(s)
MurB2,3-diaryl-thiazolidin-4-onesMIC: 0.008–0.06 mg/mL (Compound 5) researchgate.net
YycG Histidine KinaseThiazolidione derivativesIC50: 22.15 µM (Compound H2-27) nih.gov
DNA GyraseMorpholine-based thiazolesIC50: 3.52 µg/ml (Compound 5h) als-journal.com

Other Enzyme Inhibition

The therapeutic potential of the thiazolidin-4-one scaffold extends to a variety of other enzyme targets.

HIV Reverse Transcriptase (HIV-RT): As a crucial enzyme for the replication of the human immunodeficiency virus (HIV), HIV-RT is a major target for antiretroviral drugs. nih.govnih.gov Thiazolidin-4-one derivatives have been developed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These compounds bind to a hydrophobic pocket near the active site of the enzyme, inducing a conformational change that inhibits its function. nih.gov The 2,3-diaryl-thiazolidin-4-one scaffold has been identified as a selective NNRTI, with some derivatives showing inhibitory activity at micromolar and even nanomolar concentrations. nih.govnih.gov

Phosphatases: Phosphatases are enzymes that dephosphorylate proteins and are involved in cell cycle regulation. The cell division cycle 25 (CDC25) phosphatases are overexpressed in many cancers, making them attractive therapeutic targets. nih.govnih.gov Certain 2-(thienothiazolylimino)-1,3-thiazolidin-4-one derivatives have been identified as inhibitors of CDC25A phosphatase, with one compound showing an IC50 value of 6.2 µM. nih.govnih.gov Additionally, other thiazolidinone derivatives have been investigated as inhibitors of alkaline phosphatase and protein tyrosine phosphatase 1B (PTP1B). researchgate.nettandfonline.com

Purine (B94841) Metabolism Enzymes: The purine salvage pathway is essential for nucleotide synthesis. youtube.com Thiazolidin-4-one derivatives have been evaluated for their ability to inhibit purine metabolism enzymes in bacteria like E. coli. scirp.orgscirp.org The mechanism is thought to be an indirect effect on the organism, with some compounds showing good inhibition of purine metabolism enzymes. scirp.orgscirp.org Medications like azathioprine (B366305) and 6-mercaptopurine (B1684380) are known to inhibit de novo purine synthesis. youtube.com Mycophenolate and ribavirin (B1680618) inhibit inosine (B1671953) monophosphate dehydrogenase, a key enzyme in the pathway that converts IMP to GMP. youtube.com

Receptor-Mediated Interaction Mechanisms

In addition to enzyme inhibition, thiazolidin-4-ones can exert their biological effects by interacting with nuclear receptors and other key proteins involved in signal transduction.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Ligand Binding Mechanisms

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a central role in adipogenesis and glucose metabolism. nih.gov It is the molecular target for the thiazolidinedione (TZD) class of antidiabetic drugs. nih.gov

The binding mechanism involves the thiazolidinedione headgroup forming hydrogen bonds with specific amino acid residues in the ligand-binding domain (LBD) of PPARγ, including Ser289, His323, His449, and Tyr473. nih.gov The nitrogen and oxygen atoms of the ring can act as both hydrogen bond donors and acceptors. nih.gov The hydrophobic tail of the TZD molecule occupies a hydrophobic pocket within the LBD, engaging in van der Waals and hydrophobic interactions, which contributes to the high-affinity binding and potency of these ligands. nih.gov Activation of PPARγ by these agonists influences the expression of numerous genes involved in lipid and glucose metabolism. nih.gov It has also been noted that overexpression of the aryl hydrocarbon receptor (AhR) can reduce the stability of PPARγ. mdpi.com

Hypoxia-Inducible Factor-1α (HIF-1α) and p300 Interaction Inhibition

Hypoxia-inducible factor-1α (HIF-1α) is a transcription factor that plays a critical role in the cellular response to low oxygen levels (hypoxia), a common feature of the tumor microenvironment. HIF-1α promotes tumor growth and angiogenesis by upregulating the expression of genes like vascular endothelial growth factor (VEGF).

Certain 5-(3,4,5-trimethoxybenzylidene)thiazolidine-2,4-dione (B12460257) derivatives have been shown to inhibit the proliferation of breast cancer cells by reducing the expression of both HIF-1α and VEGF. mdpi.comnih.gov This suggests that these compounds may interfere with the HIF-1α signaling pathway, a critical mechanism for tumor survival and progression. While the direct inhibition of the HIF-1α/p300 interaction by a thiazolidin-4-one is a plausible mechanism, the reviewed literature points more broadly to the downstream reduction of HIF-1α expression. mdpi.comnih.gov

Integrin αvβ3 Antagonism Mechanisms

The integrin αvβ3 is a cell surface receptor that plays a pivotal role in angiogenesis (the formation of new blood vessels), a process crucial for tumor growth and metastasis. Consequently, the development of antagonists that can block the function of this integrin is a significant area of cancer research. While the broader class of thiazolidin-4-ones has been investigated for various biological activities, specific detailed studies on the direct antagonistic mechanisms of 3-Benzyl-2-phenylthiazolidin-4-one against integrin αvβ3 are not extensively documented in publicly available research.

However, the general principles of integrin αvβ3 antagonism by small molecules involve the disruption of the binding of its natural ligands, such as fibronectin, which contain the Arg-Gly-Asp (RGD) sequence. Pure antagonists are particularly sought after as they lock the integrin in an inactive conformation without inducing partial agonistic effects that can sometimes lead to undesirable cellular signaling. The structural basis for such antagonism often involves specific molecular interactions, such as π-π stacking, within the ligand-binding pocket of the integrin. For instance, studies on other antagonists have highlighted the importance of specific amino acid residues in both the antagonist and the integrin's β3 subunit for achieving a purely antagonistic effect.

Future research could explore whether this compound or its derivatives can be structurally optimized to act as effective and specific αvβ3 integrin antagonists, potentially through computational modeling and in vitro binding assays.

Cellular Pathway Modulation Leading to Biological Outcomes

Thiazolidin-4-one derivatives have been shown to induce apoptosis in various cancer cell lines, a key outcome for potential anticancer agents. Apoptosis, or programmed cell death, can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.

Receptor-Mediated Mitochondrial Apoptosis Pathways

The intrinsic pathway of apoptosis is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and converges at the mitochondria. In response to cellular stress, pro-apoptotic proteins like Bax translocate to the mitochondria, leading to the release of cytochrome c and the subsequent activation of caspase-9, a key initiator caspase in this pathway.

Caspase-Independent Apoptosis Pathways

In addition to the classical caspase-dependent pathways, apoptosis can also occur through caspase-independent mechanisms. This pathway is particularly relevant in the context of cancers that have developed resistance to conventional therapies that rely on caspase activation. A key mediator of caspase-independent apoptosis is the Apoptosis-Inducing Factor (AIF), a mitochondrial flavoprotein. Upon its release from the mitochondria, AIF translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation, leading to cell death.

While research has explored the potential of inducing caspase-independent apoptosis as a therapeutic strategy for solid tumors, the specific role of this compound in activating this pathway has not been elucidated. Investigating whether this compound can trigger the mitochondrial release of AIF and its subsequent nuclear translocation would be a critical step in determining its potential to induce caspase-independent cell death.

Applications and Future Perspectives in Chemical Research Pertaining to Thiazolidin 4 Ones

Thiazolidin-4-one as a Versatile Privileged Scaffold in Organic Synthesis and Chemical Biology

The thiazolidin-4-one nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. ekb.egdntb.gov.uaump.edu.pl This five-membered ring system, containing sulfur and nitrogen atoms, offers a versatile framework that can be readily modified at several positions (C2, N3, and C5), allowing for the generation of diverse chemical libraries. mdpi.comnih.gov

In organic synthesis, the thiazolidin-4-one ring is a valuable building block. Its synthesis is often straightforward, typically involving the cyclocondensation of a primary amine, an aldehyde or ketone, and a mercapto-carboxylic acid, such as thioglycolic acid. researchgate.netresearchcommons.org This accessibility has made it a popular target for methods development in synthetic chemistry.

From a chemical biology perspective, the thiazolidin-4-one scaffold has been incorporated into a multitude of biologically active molecules. ekb.eg These derivatives have shown a wide array of activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and antiviral properties. ekb.egmdpi.comnih.gov The structural features of the thiazolidin-4-one core allow it to mimic or interact with various biological macromolecules, making it a powerful tool for probing biological systems and for the development of new therapeutic agents. nih.govmdpi.com

Design and Development of Novel Heterocyclic Scaffolds Incorporating the Thiazolidin-4-one Core

The inherent versatility of the thiazolidin-4-one scaffold has spurred considerable research into the design and synthesis of novel heterocyclic systems that incorporate this core structure. dntb.gov.uaresearchgate.netchemmethod.comacs.org The goal of these efforts is often to create hybrid molecules that combine the favorable properties of the thiazolidin-4-one ring with those of other pharmacologically important heterocycles. chemmethod.com This molecular hybridization strategy aims to enhance biological activity, improve selectivity, or introduce novel mechanisms of action. researchgate.net

For instance, researchers have successfully fused the thiazolidin-4-one ring with other heterocyclic systems to create more complex, rigid structures. ump.edu.pl These fused systems can present substituents in well-defined spatial orientations, which is crucial for optimizing interactions with biological targets. The development of such novel scaffolds is a key area of research in contemporary medicinal chemistry, as it allows for the exploration of new chemical space and the potential discovery of compounds with unique biological profiles. nih.govresearchgate.net

An example of this approach is the synthesis of thiazolidin-4-one derivatives linked to other heterocyclic rings like 1,2,4-triazole (B32235) or benzothiazole. chemmethod.comresearchgate.net These hybrid molecules have been investigated for their potential as enhanced antimicrobial or anticancer agents. The design of these novel scaffolds often relies on structure-activity relationship (SAR) studies of existing thiazolidin-4-one derivatives, which provide insights into the structural requirements for a particular biological activity.

Integration with Combinatorial Chemistry and High-Throughput Screening for Chemical Discovery

The amenability of the thiazolidin-4-one scaffold to multi-component reactions makes it an ideal candidate for combinatorial chemistry approaches. acs.org Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds by systematically varying the building blocks used in the synthesis. This strategy, when coupled with high-throughput screening (HTS), provides a powerful platform for the discovery of new biologically active molecules. nih.gov

The synthesis of thiazolidin-4-one libraries can be performed using both solution-phase and solid-phase techniques. acs.org These libraries can then be screened against a wide range of biological targets to identify "hit" compounds with desired activities. The information gained from these screens can then be used to guide the synthesis of more focused, second-generation libraries for lead optimization.

The integration of combinatorial synthesis and HTS has significantly accelerated the pace of drug discovery and has been successfully applied to the exploration of the chemical space around the thiazolidin-4-one core. ump.edu.pl This approach has led to the identification of numerous thiazolidin-4-one derivatives with potent and selective biological activities.

Emerging Research Directions and Challenges in Thiazolidin-4-one Chemistry

The field of thiazolidin-4-one chemistry continues to evolve, with several emerging research directions and ongoing challenges. dntb.gov.uaresearchgate.netresearchgate.net

Exploration of Advanced and Sustainable Synthetic Methodologies

A significant focus of current research is the development of more advanced and sustainable methods for the synthesis of thiazolidin-4-ones. researchgate.net This includes the use of green chemistry principles, such as solvent-free reactions, microwave-assisted synthesis, and the use of eco-friendly catalysts. researchgate.netnih.gov These methods aim to reduce the environmental impact of chemical synthesis while often providing benefits such as shorter reaction times and higher yields. The development of one-pot, multi-component reactions remains a key strategy for the efficient construction of thiazolidin-4-one libraries. nih.gov

Precision Design and Optimization through Advanced Computational Approaches

Advanced computational methods are playing an increasingly important role in the design and optimization of thiazolidin-4-one derivatives. nih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics simulations are used to predict how these molecules will interact with their biological targets. nih.govnih.gov These computational approaches allow for a more rational design of new compounds with improved potency and selectivity, thereby reducing the time and cost associated with traditional trial-and-error methods. rsc.org

Development of Multi-Targeting Chemical Agents from a Structural Perspective

There is a growing interest in the development of multi-targeting agents, which are single molecules designed to interact with multiple biological targets simultaneously. researchgate.net This approach can be particularly effective for treating complex diseases that involve multiple pathways. The privileged nature of the thiazolidin-4-one scaffold makes it an attractive starting point for the design of such multi-target agents. nih.gov By carefully modifying the substituents on the thiazolidin-4-one ring, it is possible to create molecules that can bind to and modulate the activity of several different proteins or enzymes. researchgate.net

Q & A

Q. How can researchers leverage high-throughput crystallography to screen this compound derivatives for polymorphism?

  • Methodological Answer : Automated pipelines using SHELXC/SHELXD enable rapid phase determination for multiple crystals. Key steps:
  • Use synchrotron radiation for high-resolution data collection.
  • Employ cluster analysis (e.g., Mercury CSD) to classify polymorphs.
  • Validate with differential scanning calorimetry (DSC) to link structural and thermal properties. highlights SHELXD’s efficiency in high-throughput phasing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.